1-Chloro-2-methylpentane

説明

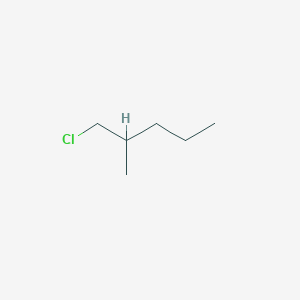

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBTUZZYJLBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335907 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-05-0, 128399-28-0 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-methylpentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-chloro-2-methylpentane. The information is presented to support research, development, and application activities involving this halogenated alkane.

Chemical Identity and Structure

This compound is a chlorinated hydrocarbon with the chemical formula C₆H₁₃Cl.[1][2] It is also known by its synonym, 2-methylpentyl chloride.[1] The structural formula reveals a pentane (B18724) backbone with a chlorine atom attached to the first carbon and a methyl group on the second carbon.

Table 1: Structural and Identification Data for this compound

| Parameter | Value |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₆H₁₃Cl[1][2] |

| CAS Registry Number | 14753-05-0[1][2] |

| SMILES | CCCC(C)CCl[4][5] |

| InChI | InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3[2] |

| InChIKey | SLBTUZZYJLBZQV-UHFFFAOYSA-N[2] |

The molecule contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)-1-chloro-2-methylpentane and (S)-1-chloro-2-methylpentane. The bond angles around the sp³ hybridized carbon atoms are approximately 109.5°.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 120.62 g/mol [1][2] |

| Boiling Point | 128 °C[4] |

| Density | 0.870 g/cm³[1] |

| Refractive Index | 1.4190 - 1.4220[1] |

| Water Solubility | Insoluble[1] |

| Appearance | Data not available |

| Melting Point | -35.1 °C (estimate)[1] |

Reactivity and Potential Reaction Pathways

As a primary alkyl halide, this compound can undergo a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack. Due to its structure as a primary halide, it will predominantly undergo Sₙ2 reactions.

Elimination Reactions

In the presence of a strong, bulky base, this compound can undergo an E2 elimination reaction to form an alkene.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions.

Synthesis from 2-Methyl-1-pentanol (B47364)

This protocol describes the conversion of 2-methyl-1-pentanol to this compound using thionyl chloride, a common method for preparing primary alkyl chlorides.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1-pentanol and a slight molar excess of pyridine in a suitable inert solvent (e.g., diethyl ether or dichloromethane). Cool the flask to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound in deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 MHz).

-

Expected Signals: The spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon bearing the chlorine atom (CH₂Cl) will be shifted downfield.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will show a distinct peak for each unique carbon atom. The carbon atom bonded to the chlorine will be significantly deshielded and appear at a higher chemical shift.

-

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Expected Absorptions: The spectrum will exhibit characteristic C-H stretching and bending vibrations. A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region.

References

A Comprehensive Technical Guide to 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 1-Chloro-2-methylpentane, a chiral alkyl halide of interest in synthetic organic chemistry. It covers its chemical identity, physical properties, synthesis, reactivity, and safety protocols, presenting data in a structured format suitable for a technical audience.

Chemical Identity and Structure

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1][2][3][4] Its structure consists of a five-carbon pentane (B18724) chain with a methyl group at the second carbon and a chlorine atom attached to the first carbon. The presence of a stereocenter at the C2 position means that this compound is a chiral molecule and can exist as two distinct enantiomers: (S)-1-chloro-2-methylpentane and (R)-1-chloro-2-methylpentane.[1] The IUPAC name for this compound is this compound.[3][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, use in reactions, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [1][2][3] |

| Molecular Weight | 120.62 g/mol | [1][2][3] |

| Boiling Point | 120 °C (lit.) | [2] |

| Melting Point | -35.1 °C (estimate) | [2] |

| Density | 0.870 g/cm³ | [2] |

| Refractive Index | 1.4190 - 1.4220 | [2] |

| Water Solubility | Insoluble | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |

Synthesis and Production

This compound is typically synthesized from its corresponding alcohol, 2-methyl-1-pentanol, via nucleophilic substitution. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or hydrogen chloride (HCl) in the presence of a catalyst like zinc chloride (ZnCl₂).

References

Synthesis of 1-Chloro-2-methylpentane from 2-Methylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-chloro-2-methylpentane from 2-methylpentan-1-ol. The primary transformation involves the nucleophilic substitution of the hydroxyl group in the starting alcohol with a chloride ion. As 2-methylpentan-1-ol is a primary alcohol, this conversion typically proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1][2] This guide outlines three common and effective methods for this synthesis: the use of thionyl chloride (SOCl(_2)), phosphorus pentachloride (PCl(_5)), and the Lucas reagent (concentrated HCl/ZnCl(_2)).

Reaction Synopsis and Mechanisms

The conversion of 2-methylpentan-1-ol to this compound necessitates the transformation of the poor hydroxyl leaving group (-OH) into a better one. Each of the discussed reagents achieves this through a different intermediate, facilitating the subsequent nucleophilic attack by a chloride ion.

With Thionyl Chloride (SOCl(_2)): The alcohol reacts with thionyl chloride to form an intermediate alkyl chlorosulfite. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an S(_N)i (internal return) mechanism. However, for primary alcohols, the S(_N)2 pathway is predominant.[3] The byproducts of this reaction, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies product purification.

With Phosphorus Pentachloride (PCl(_5)): Phosphorus pentachloride is a vigorous chlorinating agent that reacts with alcohols to form the corresponding alkyl chloride. The reaction also produces phosphoryl chloride (POCl(_3)) and hydrogen chloride (HCl) as byproducts.

With Lucas Reagent (HCl/ZnCl(_2)): The Lucas reagent is a solution of zinc chloride in concentrated hydrochloric acid. Zinc chloride acts as a Lewis acid, coordinating to the hydroxyl oxygen, which makes it a better leaving group (water). The chloride ion from the concentrated HCl then acts as the nucleophile in an S(_N)2 displacement.[4][5] This method is particularly useful for distinguishing between primary, secondary, and tertiary alcohols based on their reaction rates.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product. Please note that specific reaction yields can vary based on the experimental conditions and scale of the reaction.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methylpentan-1-ol | C₆H₁₄O | 102.17 | 149 | 0.8263 |

| This compound | C₆H₁₃Cl | 120.62 | 128 | Not available |

Note: Data sourced from PubChem and Wikipedia entries for the respective compounds.

Spectroscopic Data

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for the analogous compound 1-chloro-2-methylpropane (B167039).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.4 | Doublet | -CH₂Cl |

| ~1.8 | Multiplet | -CH(CH₃)- | |

| ~1.2-1.4 | Multiplet | -CH₂CH₂CH₃ | |

| ~0.9 | Triplet | -CH₂CH₃ | |

| ~0.9 | Doublet | -CH(CH₃)- | |

| ¹³C NMR | ~48 | Singlet | -CH₂Cl |

| ~35 | Singlet | -CH(CH₃)- | |

| ~28 | Singlet | -CH₂CH₂CH₃ | |

| ~20 | Singlet | -CH₂CH₂CH₃ | |

| ~16 | Singlet | -CH(CH₃)- | |

| ~14 | Singlet | -CH₂CH₃ |

Note: These are predicted values based on 1-chloro-2-methylpropane and general chemical shift trends. Actual experimental values may vary.[6][7][8][9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from 2-methylpentan-1-ol using the three aforementioned reagents. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Method 1: Using Thionyl Chloride (SOCl(_2))

This method is often preferred due to the clean nature of the reaction, with gaseous byproducts that are easily removed.

Materials:

-

2-methylpentan-1-ol

-

Thionyl chloride (SOCl(_2))

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add 2-methylpentan-1-ol to the flask, dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution. An exothermic reaction will occur, and HCl and SO(_2) gases will be evolved.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may be gently heated to reflux to ensure completion.

-

Once the reaction is complete (monitored by TLC or GC), cool the mixture and carefully quench any excess thionyl chloride by slowly adding it to cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by distillation.

Method 2: Using Phosphorus Pentachloride (PCl(_5))

This method is effective but requires careful handling of the solid PCl(_5) and the corrosive byproducts.

Materials:

-

2-methylpentan-1-ol

-

Phosphorus pentachloride (PCl(_5))

-

Anhydrous solvent (e.g., chloroform (B151607) or carbon tetrachloride)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a fume hood, place 2-methylpentan-1-ol in a round-bottom flask fitted with a reflux condenser.

-

Cool the flask in an ice bath.

-

Add phosphorus pentachloride in small portions to the alcohol. The reaction is vigorous and produces HCl gas.

-

After the initial reaction subsides, gently warm the mixture to complete the reaction.

-

After cooling, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess PCl(_5) and POCl(_3).

-

Separate the upper organic layer using a separatory funnel.

-

Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the product over anhydrous calcium chloride.

-

Purify the this compound by distillation.

Method 3: Using Lucas Reagent (HCl/ZnCl(_2))

This classic method is straightforward but may require heating for primary alcohols to proceed at a reasonable rate.

Materials:

-

2-methylpentan-1-ol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl(_2))

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid (caution: exothermic).

-

In a round-bottom flask, add 2-methylpentan-1-ol and the Lucas reagent.

-

Attach a reflux condenser and heat the mixture. The reaction time will vary, and the formation of an oily layer of the alkyl chloride indicates the reaction is proceeding.

-

After refluxing, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The this compound will form the upper layer.

-

Separate the layers and wash the organic layer with concentrated HCl to remove any unreacted alcohol.

-

Wash with water, then with a saturated sodium bicarbonate solution to neutralize the acid, and finally with water again.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify the product by distillation.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound.

Caption: General reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis and purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. digscholarship.unco.edu [digscholarship.unco.edu]

- 6. 1-Chloro-2-methylpropane(513-36-0) 13C NMR [m.chemicalbook.com]

- 7. 1-Chloro-2-methylpropane(513-36-0) 1H NMR [m.chemicalbook.com]

- 8. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties like boiling point and density of 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-2-methylpentane, a halogenated alkane of interest in various chemical and pharmaceutical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its handling, application, and process design in a laboratory or industrial setting.

Data Summary

The following table summarizes the key quantitative physical data for this compound.

| Physical Property | Value | Units |

| Boiling Point | 120[1][2][3][4] | °C |

| Density | 0.87 - 0.88[1][2][4] | g/cm³ |

| Molecular Weight | 120.62[1][5] | g/mol |

| Molecular Formula | C₆H₁₃Cl[1][5] | - |

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standardized laboratory procedures for measuring the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[6]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube containing the heating fluid.

-

The Thiele tube is gently heated, causing the heating fluid to circulate and ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density: Gravimetric Method

The density of a liquid can be determined by accurately measuring the mass of a known volume.[8]

Materials:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Thermometer

-

This compound sample

Procedure:

-

The empty, clean, and dry pycnometer or volumetric flask is accurately weighed on an analytical balance.

-

The vessel is then filled with the this compound sample up to the calibration mark. Care should be taken to avoid air bubbles.

-

The filled vessel is then reweighed to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by its known volume.

Process Visualization

The logical workflow for the experimental determination of the physical properties of this compound is illustrated below.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Technical Guide: 1-Chloro-2-methylpentane

CAS Number: 14753-05-0

This technical guide provides comprehensive information on the chemical compound 1-Chloro-2-methylpentane, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers key identifiers, physicochemical properties, safety data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the associated chemical processes.

Compound Identification and Properties

This compound is a halogenated alkane. Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14753-05-0[1][2][3][4] |

| IUPAC Name | This compound[1][5] |

| Molecular Formula | C₆H₁₃Cl[1][2][6] |

| Synonyms | Pentane, 1-chloro-2-methyl-[1][4] |

| InChI Key | SLBTUZZYJLBZQV-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCCC(C)CCl[5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 120.62 g/mol [1][6][7] |

| Appearance | Colorless to almost colorless clear liquid[8] |

| Purity | Typically >98.0% (by GC) |

| Boiling Point | ~125 °C (estimated)[9] |

| Solubility | Insoluble in water[9] |

| LogP (o/w) | 3.440 (estimated)[9] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor[5][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5][10] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound from 2-Methyl-1-pentanol (B47364)

This protocol describes the conversion of a primary alcohol (2-methyl-1-pentanol) to the corresponding primary alkyl chloride using thionyl chloride (SOCl₂). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[11]

Materials:

-

2-methyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the thionyl chloride. The entire apparatus should be placed under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

-

Reagent Addition: Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.

-

Chlorination: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition. Using a base like pyridine is common to neutralize the HCl byproduct.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture back to room temperature.

Purification by Extraction and Distillation

Procedure:

-

Quenching: Carefully and slowly pour the cooled reaction mixture over crushed ice in a beaker to decompose any unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (diethyl ether).

-

Washing: Wash the organic layer sequentially with:

-

Cold water

-

5% sodium bicarbonate solution (to neutralize residual acid)

-

Saturated brine solution (to reduce the solubility of organic material in the aqueous phase)

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Distillation: Purify the remaining crude this compound by simple distillation.[8] Collect the fraction boiling at the expected temperature (~125 °C) to obtain the pure product.

Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to confirm the purity of the synthesized compound and verify its molecular weight.

Instrumentation and Conditions:

-

GC System: Agilent GC-MS or similar.

-

Column: Zebron ZB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent non-polar column.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]

-

Injector: Split mode (e.g., 100:1), temperature set to 250 °C.

-

Oven Program: Start at 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.[13]

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z from 25 to 360.[13]

Sample Preparation:

-

Dilute a small aliquot of the purified product in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[14]

-

Transfer the solution to a 2 mL autosampler vial.

Expected Results:

-

A single major peak in the total ion chromatogram (TIC), indicating high purity.

-

The mass spectrum of this peak should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For C₆H₁₃Cl, the molecular ion would be at m/z 120 and 122.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz NMR spectrometer or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Standard: Tetramethylsilane (TMS) at 0.0 ppm.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃ in an NMR tube.

Expected Spectra:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments in the this compound molecule. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct peaks for each of the six unique carbon atoms in the structure. The chemical shift of the carbon bonded to the chlorine atom (C1) will be the most downfield.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-Chloro-2-methylpropane(513-36-0) 1H NMR spectrum [chemicalbook.com]

- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H13Cl | CID 527856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. franklychemistry.co.uk [franklychemistry.co.uk]

- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of alkyl halides from alcohols (video) [yufenggp.com]

- 13. academic.oup.com [academic.oup.com]

- 14. uoguelph.ca [uoguelph.ca]

A Comprehensive Technical Guide to 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical compound 1-Chloro-2-methylpentane, detailing its molecular characteristics, physicochemical properties, and relevant safety information. The information is presented to support research and development activities.

Molecular and Physicochemical Properties

This compound is a halogenated alkane. Its structural and chemical properties are summarized below. The molecular formula is C₆H₁₃Cl.[1][2][3] The molecular weight of this compound is approximately 120.62 g/mol .[4][2][5]

A comprehensive summary of its key quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [1][2][3] |

| Molecular Weight | 120.62 g/mol | [2][5] |

| CAS Registry Number | 14753-05-0 | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [1][6] |

| Physical State (at 20°C) | Liquid | [1] |

| Boiling Point | 120-128 °C | [7][8][9] |

| Density | 0.870 g/cm³ | [8] |

| Refractive Index | 1.4190-1.4220 | [8][9] |

| Water Solubility | Insoluble | [8] |

| Purity | >98.0% (GC) | [1] |

Logical Framework for Characterization

The identity and properties of this compound are derived from its chemical structure. The following diagram illustrates the logical workflow from the compound's name to the determination of its molecular weight.

Experimental Protocols

Hypothetical Synthesis Protocol: From 2-Methyl-1-pentanol (B47364)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Reaction Setup: A round-bottom flask is charged with 2-methyl-1-pentanol and a suitable chlorinating agent (e.g., thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride). The reaction is typically performed in an appropriate solvent and under controlled temperature conditions, often with cooling.

-

Reagent Addition: The chlorinating agent is added dropwise to the alcohol with constant stirring. The reaction is exothermic and the temperature should be monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is typically quenched with water or an ice bath. The organic layer is separated from the aqueous layer.

-

Purification: The crude product is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Isolation: The final product is isolated by distillation to yield pure this compound. The purity can be confirmed by GC analysis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][5] It is also known to cause skin and serious eye irritation.[5]

GHS Hazard Statements:

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, well-ventilated place.[1]

For disposal, contents and containers should be sent to an approved waste disposal plant.[1] It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 14753-05-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. appchemical.com [appchemical.com]

- 4. (2S)-1-chloro-2-methylpentane | C6H13Cl | CID 55302854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H13Cl | CID 527856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. Cas 14753-05-0,this compound | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

In-Depth Technical Guide: 1-Chloro-2-methylpentane Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-chloro-2-methylpentane. The information is intended to support laboratory safety protocols and ensure the responsible use of this chemical in research and development settings.

Chemical Identification and Physical Properties

This compound is a halogenated hydrocarbon. Key identification and physical property data are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 14753-05-0 |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 125 °C (estimated) |

| Solubility in Water | 108.9 mg/L at 25 °C (estimated) |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Irritation | 2A |

GHS Label Elements

-

Signal Word: Warning

-

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

-

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P264, P280

-

Response: P302+P352, P303+P361+P353, P305+P351+P338, P321, P332+P313, P337+P313, P362+P364, P370+P378

-

Storage: P403+P235

-

Disposal: P501

-

A detailed logical relationship for the GHS classification and response is provided in the diagram below.

Toxicological Information

Occupational Exposure Limits

Currently, there are no established specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound. In the absence of specific limits, it is prudent to handle this chemical with engineering controls and personal protective equipment to minimize any potential exposure.

Experimental Protocols for Safe Handling and Storage

The following protocols are based on best practices for handling flammable and halogenated organic compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate vapors or aerosols.

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area. Use of explosion-proof electrical equipment is mandatory.

-

Static Discharge: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer operations.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Storage Protocol

-

Containers: Store in tightly closed, properly labeled containers.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. Flammable storage cabinets are recommended.

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Temperature: Store at room temperature, but a cool and dark place below 15°C is recommended for long-term storage.[2]

Emergency Procedures

Spill Response

-

Small Spills:

-

Alert personnel in the immediate area.

-

Remove all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Activate the fire alarm if there is a risk of fire.

-

Contact the institution's emergency response team.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal Protocol

As a halogenated hydrocarbon, this compound must be disposed of as hazardous waste.

-

Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

-

Segregation: Do not mix with non-halogenated solvent waste.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-methylpentane in aqueous and organic media. The document details its solubility characteristics, presents available quantitative data, outlines established experimental protocols for solubility determination, and includes a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] Intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding, play a crucial role in the dissolution process.[2][3] For a solute to dissolve, the energy required to break the intermolecular attractions within the solute and the solvent must be compensated by the energy released when new attractions are formed between the solute and solvent molecules.[3][4]

Solubility of this compound

This compound is a haloalkane with a branched alkyl structure. Its molecular structure dictates its solubility profile, being a slightly polar molecule due to the electronegative chlorine atom, but with a significant non-polar hydrocarbon component.

Solubility in Water

This compound is generally considered to be insoluble or only very slightly soluble in water.[5] This is a characteristic feature of most haloalkanes. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between this compound and water molecules.[2][3]

Solubility in Organic Solvents

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 108.9 mg/L | Estimated |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical in many scientific and industrial applications. The following are standard experimental protocols for measuring the solubility of a liquid compound like this compound.

Water Solubility Determination (OECD Test Guideline 105)

For determining the solubility of substances in water, the Organization for Economic Co-operation and Development (OECD) provides a standardized guideline.[9][10][11][12][13] Depending on the expected solubility, two primary methods are recommended:

-

Column Elution Method: This method is suitable for substances with a water solubility below 10 g/L.

-

A column is packed with an inert support material coated with an excess of the test substance, this compound.

-

Water is passed through the column at a slow, constant flow rate.

-

The concentration of this compound in the eluate is continuously monitored.

-

Saturation is reached when the concentration of the eluate becomes constant. This constant concentration is the water solubility of the substance.

-

-

Flask Method: This method is appropriate for substances with a water solubility of 10 g/L or higher.

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the undissolved this compound.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved droplets are included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Solubility in Organic Solvents (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in various solvents.[14][15][16][17][18]

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent to be tested.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifugation can be used to facilitate the separation of any undissolved this compound.

-

Sampling: Carefully withdraw a sample from the solvent phase.

-

Analysis: Determine the concentration of this compound in the sample using an appropriate analytical method (e.g., GC, HPLC, or UV-Vis spectroscopy after creating a standard curve). The resulting concentration represents the solubility of this compound in that specific organic solvent at the given temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility of this compound.

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lookchem.com [lookchem.com]

- 6. einsteinclasses.com [einsteinclasses.com]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. dissolutiontech.com [dissolutiontech.com]

Stereoisomers of 1-Chloro-2-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methylpentane, a halogenated alkane, possesses a single chiral center at the second carbon atom, giving rise to a pair of enantiomers: (R)-1-chloro-2-methylpentane and (S)-1-chloro-2-methylpentane. The distinct three-dimensional arrangement of these stereoisomers can lead to different interactions with other chiral molecules, a critical consideration in pharmacology and other fields of chemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural properties, potential methods for their synthesis and separation, and analytical techniques for their characterization. While specific experimental data for the individual enantiomers is not extensively available in public literature, this guide outlines established methodologies applicable to this class of compounds.

Introduction to Stereoisomerism in this compound

The structural formula of this compound is C₆H₁₃Cl. The chirality of the molecule originates from the carbon atom at position 2 (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a chloromethyl group, and a propyl group. This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol |

| Boiling Point (racemic) | Approximately 120-128 °C |

| Appearance | Colorless to almost colorless clear liquid |

Note: The boiling point of the individual enantiomers is expected to be identical to that of the racemic mixture.

Stereoisomers and Their Representation

The two enantiomers of this compound are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

-

(R)-1-chloro-2-methylpentane

-

(S)-1-chloro-2-methylpentane

The three-dimensional structures of these enantiomers can be visualized as follows:

Quantitative Data on Stereoisomers

While specific optical rotation data for the enantiomers of this compound are not readily found in the surveyed literature, it is a fundamental property of chiral molecules. The specific rotation is an intrinsic property of a chiral compound and is measured using a polarimeter. The two enantiomers will rotate plane-polarized light to an equal but opposite degree. For a similar compound, (R)-(-)-1-chloro-2-methylbutane, a specific rotation of -1.64° has been reported, which suggests that the enantiomers of this compound will also exhibit measurable optical activity.

Table 2: Expected Physicochemical Properties of this compound Enantiomers

| Property | (R)-1-chloro-2-methylpentane | (S)-1-chloro-2-methylpentane | Racemic Mixture (1:1) |

| Specific Rotation (--INVALID-LINK--) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | 0° |

| Boiling Point | Expected to be identical to the racemic mixture. | Expected to be identical to the racemic mixture. | ~120-128 °C |

| Density | Expected to be identical to the racemic mixture. | Expected to be identical to the racemic mixture. | Data not available |

| Refractive Index | Expected to be identical to the racemic mixture. | Expected to be identical to the racemic mixture. | ~1.4190-1.4220 |

Experimental Protocols

Stereoselective Synthesis

The synthesis of enantiomerically enriched this compound can be achieved by starting from a chiral precursor. A plausible route is the stereospecific conversion of an enantiomerically pure alcohol, such as (S)-2-methyl-1-pentanol or (R)-2-methyl-1-pentanol. The choice of chlorinating agent is crucial for controlling the stereochemical outcome.

Protocol: Stereospecific Conversion of (S)-2-methyl-1-pentanol to (S)-1-chloro-2-methylpentane

This protocol is based on the reaction of primary alcohols with thionyl chloride in the presence of a non-nucleophilic base, which is known to proceed with retention of configuration.

Materials:

-

(S)-2-methyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (S)-2-methyl-1-pentanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by carefully adding it to a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-chloro-2-methylpentane.

-

Purify the product by fractional distillation.

Chiral Separation of Racemic this compound

The separation of the enantiomers from a racemic mixture can be achieved using chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol: Chiral Gas Chromatography (GC) Separation

This proposed method is based on the successful separation of similar chiral haloalkanes using cyclodextrin-based chiral stationary phases.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).

GC Conditions (starting point for optimization):

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

-

Injection Mode: Split

Procedure:

-

Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the two peaks.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds.

Instrumentation:

-

HPLC system with a UV detector (detection may be challenging as this compound lacks a strong chromophore; a refractive index detector may be an alternative).

-

Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC).

HPLC Conditions (starting point for optimization):

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index.

Procedure:

-

Prepare a solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile. The two enantiomers are expected to have different retention times.

-

Optimize the mobile phase composition to improve resolution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While the ¹H and ¹³C NMR spectra of the enantiomers of this compound are expected to be identical in an achiral solvent, they can be used to confirm the overall structure.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated based on similar structures):

-

C1 (CH₂Cl): ~48-52 ppm

-

C2 (CH): ~38-42 ppm

-

C3 (CH₂): ~34-38 ppm

-

C4 (CH₂): ~20-24 ppm

-

C5 (CH₃): ~14-18 ppm

-

C2-CH₃: ~16-20 ppm

Conclusion

The stereoisomers of this compound, arising from a single chiral center, are important to consider in stereoselective synthesis and drug development. Although specific quantitative data for the individual enantiomers are not widely published, this guide provides a framework for their synthesis, separation, and characterization based on established chemical principles and analogous compounds. The proposed experimental protocols for stereoselective synthesis and chiral chromatography offer a starting point for researchers to obtain and analyze these stereoisomers in their pure forms. Further experimental work is required to determine the specific optical rotations and other chiroptical properties of (R)- and (S)-1-chloro-2-methylpentane.

An In-depth Technical Guide to the Discovery and History of Alkyl Halides: Focus on 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of alkyl halides, with a specific focus on the monochlorinated alkane, 1-Chloro-2-methylpentane. The document delves into the historical context of halogen chemistry, tracing the path from the initial discovery of the halogens to the development of sophisticated methods for the controlled halogenation of organic molecules. Key synthetic pathways to alkyl halides, including free-radical halogenation, electrophilic addition to alkenes, and nucleophilic substitution of alcohols, are discussed in detail. While a specific, detailed experimental protocol for the synthesis of this compound with comprehensive characterization data remains elusive in readily available literature, this guide outlines the most probable synthetic routes and provides foundational knowledge for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

A Journey Through Time: The Discovery of Halogens and the Dawn of Alkyl Halide Chemistry

The story of alkyl halides is intrinsically linked to the discovery of the halogens themselves. These reactive nonmetals, comprising fluorine, chlorine, bromine, and iodine, were isolated and characterized over a significant period, paving the way for their incorporation into organic molecules.

The journey began with the isolation of chlorine in 1774 by Carl Wilhelm Scheele, who initially believed it to be an oxygen-containing compound. It was Humphry Davy in 1810 who correctly identified it as a new element.[1] Bernard Courtois, a French chemist, discovered iodine in 1811 while processing seaweed ash.[1] Bromine was later isolated in 1826 by Antoine Jérôme Balard from the residues of sea salt production.[1][2] The last of the stable halogens, fluorine, proved the most challenging to isolate due to its extreme reactivity. It was finally conquered by Henri Moissan in 1886 through the electrolysis of a solution of potassium hydrogen difluoride in liquid hydrogen fluoride.

The ability to harness these reactive elements opened up new frontiers in chemistry. The systematic synthesis of halogenated organic compounds, now known as alkyl halides or haloalkanes, began to flourish in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of the structure of alkanes.[3] Early methods laid the groundwork for the more refined synthetic protocols used today.

Synthetic Pathways to Alkyl Halides: A Mechanistic Overview

The preparation of alkyl halides can be achieved through several key synthetic transformations. The choice of method depends on the starting material, the desired regioselectivity and stereoselectivity, and the specific halogen to be introduced. The three primary methods for the synthesis of alkyl halides are:

-

Free-Radical Halogenation of Alkanes

-

Electrophilic Addition of Hydrogen Halides to Alkenes

-

Nucleophilic Substitution of Alcohols

These methods provide versatile routes to a wide array of alkyl halides, which are themselves valuable intermediates in organic synthesis.

Free-Radical Halogenation of Alkanes

The direct halogenation of alkanes using chlorine or bromine in the presence of ultraviolet (UV) light or heat is a classic method for preparing alkyl halides. This reaction proceeds via a free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.

Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (X₂) by UV light or heat, generating two halogen radicals (X•).

-

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide (HX) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to produce the alkyl halide (RX) and a new halogen radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Figure 1: Free-Radical Halogenation Mechanism. This diagram illustrates the initiation, propagation, and termination steps of the free-radical halogenation of an alkane.

Application to 2-Methylpentane (B89812):

The free-radical chlorination of 2-methylpentane is a non-selective process that yields a mixture of monochlorinated isomers. The substitution can occur at any of the carbon atoms, leading to the formation of this compound, 2-chloro-2-methylpentane (B1597335), 3-chloro-2-methylpentane, 2-chloro-4-methylpentane (B3392400) (which is the same as 4-chloro-2-methylpentane), and 1-chloro-4-methylpentane.[4][5] The relative amounts of these products depend on the number of hydrogen atoms at each position and the relative reactivity of primary, secondary, and tertiary hydrogens.

Experimental Protocol: General Procedure for Free-Radical Chlorination

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer is charged with the alkane (e.g., 2-methylpentane).

-

Initiation: The reaction is initiated by either irradiating the mixture with a UV lamp or by heating to a temperature sufficient to cause homolytic cleavage of the chlorine gas.

-

Chlorine Addition: Chlorine gas is bubbled through the alkane at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of the different monochlorinated products.

-

Workup: Once the desired level of conversion is reached, the reaction is stopped by turning off the UV lamp or heat source and stopping the flow of chlorine. The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and drying over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The mixture of isomeric chlorides is then separated by fractional distillation.

Quantitative Data:

The table below presents the expected monochlorination products from the free-radical chlorination of 2-methylpentane. The exact yields would need to be determined experimentally.

| Product Name | Structure | Type of Hydrogen Substituted |

| This compound | CH₃CH(CH₃)CH₂CH₂CH₂Cl | Primary |

| 2-Chloro-2-methylpentane | CH₃C(Cl)(CH₃)CH₂CH₂CH₃ | Tertiary |

| 3-Chloro-2-methylpentane | CH₃CH(CH₃)CH(Cl)CH₂CH₃ | Secondary |

| 4-Chloro-2-methylpentane | CH₃CH(CH₃)CH₂CH(Cl)CH₃ | Secondary |

| 1-Chloro-4-methylpentane | (CH₃)₂CHCH₂CH₂CH₂Cl | Primary |

Electrophilic Addition of Hydrogen Halides to Alkenes

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes is a fundamental reaction in organic chemistry that provides a regioselective route to alkyl halides. This reaction proceeds via an electrophilic addition mechanism.

Mechanism:

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic proton of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide.

Figure 2: Electrophilic Addition of HX to an Alkene. This diagram shows the two-step mechanism for the addition of a hydrogen halide to an alkene, proceeding through a carbocation intermediate.

Markovnikov's Rule:

In the case of unsymmetrical alkenes, the addition of HX follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the carbon that has fewer hydrogen atoms. This regioselectivity is due to the formation of the more stable carbocation intermediate (tertiary > secondary > primary).

Application to the Synthesis of this compound:

This compound cannot be synthesized as the major product from the hydrochlorination of a simple alkene following Markovnikov's rule. For instance, the hydrochlorination of 2-methyl-1-pentene (B165372) would yield 2-chloro-2-methylpentane as the major product due to the formation of the more stable tertiary carbocation. To obtain this compound via this route, an anti-Markovnikov addition would be required. While anti-Markovnikov addition of HBr can be achieved using peroxides, the analogous reaction with HCl is not synthetically useful.

Nucleophilic Substitution of Alcohols

The conversion of alcohols to alkyl halides is a widely used and versatile method. This transformation involves the substitution of the hydroxyl (-OH) group, which is a poor leaving group, with a halide. To facilitate this, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonating the alcohol in the presence of a strong acid or by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Mechanism with Hydrogen Halides:

The reaction of primary, secondary, and tertiary alcohols with hydrogen halides proceeds through different mechanisms.

-

Tertiary and Secondary Alcohols (Sₙ1): The alcohol is first protonated by the acid to form an alkyloxonium ion. This ion then dissociates to form a relatively stable carbocation and a water molecule. The carbocation is then attacked by the halide ion to give the alkyl halide.

-

Primary Alcohols (Sₙ2): The alcohol is protonated to form the alkyloxonium ion. The halide ion then acts as a nucleophile and attacks the carbon atom in a backside attack, displacing the water molecule in a single concerted step.

Figure 3: Sₙ1 Mechanism for the Conversion of an Alcohol to an Alkyl Halide. This diagram illustrates the stepwise mechanism involving a carbocation intermediate.

Figure 4: Sₙ2 Mechanism for the Conversion of an Alcohol to an Alkyl Halide. This diagram shows the concerted, one-step mechanism with backside attack of the nucleophile.

Mechanism with Thionyl Chloride (SOCl₂):

Thionyl chloride is an excellent reagent for converting primary and secondary alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

Application to the Synthesis of this compound:

The most plausible and controlled synthesis of this compound would be from the corresponding primary alcohol, 2-methyl-1-pentanol (B47364). The use of thionyl chloride (SOCl₂) would be a suitable method for this conversion.

Experimental Protocol: Synthesis of this compound from 2-Methyl-1-pentanol with Thionyl Chloride

The following is a generalized experimental protocol based on standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) is charged with 2-methyl-1-pentanol. Anhydrous diethyl ether can be used as a solvent.

-

Reagent Addition: The flask is cooled in an ice bath, and thionyl chloride is added dropwise from the dropping funnel with stirring. The addition should be slow to control the exothermic reaction and the evolution of gases.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of time (typically 1-2 hours) to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and the excess thionyl chloride is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Quantitative Data:

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl | [3] |

| Molecular Weight | 120.62 g/mol | [3] |

| CAS Number | 14753-05-0 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 127-129 °C (Predicted) | |

| Density | 0.87 g/cm³ (Predicted) |

Spectroscopic Data:

-

¹H NMR: The spectrum would be complex due to the presence of multiple, non-equivalent protons. Key signals would include a doublet for the methyl group at C2, a multiplet for the proton at C2, and a triplet for the terminal methyl group. The protons on the carbon bearing the chlorine (C1) would appear as a doublet of doublets or a more complex multiplet.

-

¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine (C1) would be shifted downfield.

-

IR Spectroscopy: The spectrum would exhibit strong C-H stretching vibrations around 2850-3000 cm⁻¹ and a characteristic C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.

Conclusion

The discovery of halogens and the subsequent development of methods to incorporate them into organic molecules have been pivotal in the advancement of chemical synthesis. Alkyl halides, such as this compound, are versatile building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. While a detailed, validated experimental protocol for the synthesis and full characterization of this compound is not prominently featured in the readily accessible scientific literature, this guide has outlined the most probable and effective synthetic routes based on established organic chemistry principles. The free-radical chlorination of 2-methylpentane offers a direct but non-selective route, while the nucleophilic substitution of 2-methyl-1-pentanol with thionyl chloride presents a more controlled and likely higher-yielding approach. Further experimental investigation is required to establish a definitive, optimized protocol and to fully characterize the product. This guide provides the necessary theoretical framework and practical considerations for researchers to undertake such an investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-2-methylpentane in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation of Grignard reagents using 1-chloro-2-methylpentane, a secondary alkyl halide. The protocols and data presented herein are intended to facilitate the successful synthesis and application of 2-methylpentylmagnesium chloride in various synthetic chemistry endeavors, including pharmaceutical and drug development.

Introduction

Grignard reagents are powerful organometallic compounds, invaluable for the formation of carbon-carbon bonds.[1] The synthesis of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][3] The general formula for a Grignard reagent is R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[4] This reactivity allows Grignard reagents to attack a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[1]

The choice of the starting alkyl halide is a critical factor influencing the ease of Grignard reagent formation, its stability, and the overall yield of the reaction. The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[2] Consequently, alkyl chlorides are less reactive than their bromide and iodide counterparts and may require specific conditions for efficient conversion to the corresponding Grignard reagent.[2] This is particularly true for secondary alkyl chlorides like this compound, where steric hindrance can further impede the reaction and promote side reactions such as elimination.

Comparative Data on Grignard Reagent Formation